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For Researchers, Scientists, and Drug Development Professionals

Foreword
This technical guide provides a comprehensive overview of 2-methyl-4-nitro-1-

phenoxybenzene, a member of the nitrodiphenyl ether class of compounds. While specific

experimental data for this particular molecule is limited in publicly accessible literature, this

document synthesizes available information, draws logical conclusions from analogous

structures, and proposes experimental pathways based on established chemical principles.

This guide is intended to serve as a foundational resource for researchers interested in the

synthesis, characterization, and potential applications of this and related compounds.

Molecular Profile and Physicochemical Properties
2-Methyl-4-nitro-1-phenoxybenzene is an aromatic compound characterized by a phenoxy

group and a nitro group attached to a toluene backbone. Understanding its fundamental

properties is the first step in any research endeavor.

Structural and Molecular Data
The structural isomer primarily addressed in this guide is 2-methyl-4-nitro-1-phenoxybenzene,

due to the greater availability of data for this compound compared to its isomer, 2-methyl-1-
nitro-4-phenoxybenzene.
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Property Value Source

IUPAC Name
2-methyl-4-nitro-1-

phenoxybenzene
[1]

Synonyms
3-methyl-4-

phenoxynitrobenzene
[1]

CAS Number 171349-95-4 [1]

Molecular Formula C₁₃H₁₁NO₃ [1]

Molecular Weight 229.23 g/mol [1]

Canonical SMILES
CC1=C(C=CC(=C1)

[O-])OC2=CC=CC=C2
[1]

A related isomer, 2-methyl-1-nitro-4-phenoxybenzene, is also known and has the CAS

number 112880-83-8. Researchers should be careful to distinguish between these two

isomers.

Computed Physicochemical Properties
Experimental data on the physical properties of 2-methyl-4-nitro-1-phenoxybenzene are not

readily available. The following table presents computed properties that can serve as estimates

for experimental design.

Property Computed Value Source

XLogP3 3.6 [1]

Topological Polar Surface Area 55.1 Å² [1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 2
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Synthesis and Purification
The synthesis of 2-methyl-4-nitro-1-phenoxybenzene can be logically approached through the

formation of the ether linkage, a common strategy for diphenyl ethers. The Ullmann

condensation is a well-established and appropriate method for this transformation.

Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available

materials. The first step is the synthesis of the key precursor, 2-methyl-4-nitrophenol, followed

by the formation of the diaryl ether via an Ullmann condensation.

Toluene 2-Methyl-4-nitrophenol

Nitration & Hydroxylation
(multi-step)

2-Methyl-4-nitro-1-phenoxybenzene

Ullmann Condensation

Halobenzene (e.g., Bromobenzene)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-methyl-4-nitro-1-phenoxybenzene.

Experimental Protocol: Synthesis of 2-Methyl-4-
nitrophenol (Precursor)
This synthesis is based on established procedures for the nitration of substituted phenols.

Step 1: Nitration of o-cresol

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add o-cresol to a

solution of concentrated sulfuric acid.

Maintain the temperature below 10°C while slowly adding a nitrating mixture of concentrated

nitric acid and concentrated sulfuric acid.
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After the addition is complete, allow the reaction to stir at room temperature for several

hours.

Pour the reaction mixture over crushed ice to precipitate the product.

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like

ethanol to yield 2-methyl-4-nitrophenol.

Experimental Protocol: Ullmann Condensation
This is a proposed protocol for the synthesis of the target compound.

Step 2: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

To a reaction vessel, add 2-methyl-4-nitrophenol, a halobenzene (e.g., bromobenzene or

iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a

base (e.g., potassium carbonate).

Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature

typically ranging from 120 to 160°C.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and partition it between water and an organic

solvent like ethyl acetate.

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-4-

nitro-1-phenoxybenzene.

Analytical Characterization
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Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. The following are predicted spectroscopic data based on the structure of 2-methyl-

4-nitro-1-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both rings and a singlet for the methyl group. The protons on the nitro-substituted

ring will be downfield due to the electron-withdrawing effect of the nitro group. Protons ortho

to the nitro group will appear as a doublet, while the proton between the methyl and phenoxy

groups will be a singlet. The protons on the phenoxy ring will show a complex multiplet

pattern.

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the

carbon atoms in the molecule. The carbon attached to the nitro group will be significantly

deshielded and appear downfield.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected

peaks include:

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

~1590 and 1490 cm⁻¹: C=C stretching of the aromatic rings.

~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

~1240 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.

~1040 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 229.

Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the
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ether bond.

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the

molecular ion, confirming the elemental composition. For C₁₃H₁₁NO₃, the expected exact

mass is approximately 229.0739.[1]

Potential Applications and Research Directions
While specific applications for 2-methyl-4-nitro-1-phenoxybenzene have not been extensively

reported, the broader class of nitrodiphenyl ethers has been investigated for several uses.

2-Methyl-4-nitro-1-phenoxybenzene

Herbicide Development Pharmaceutical Scaffolding Materials Science

Protoporphyrinogen Oxidase Inhibition Hypoxia-Activated Prodrugs Fluorescent Probes for Hypoxia Imaging Polymer Synthesis Monomer

Click to download full resolution via product page

Caption: Potential research applications for 2-methyl-4-nitro-1-phenoxybenzene.

Agrochemicals: Many nitrodiphenyl ethers are known to have herbicidal activity. They often

act by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of

phototoxic intermediates in plants. Research could be conducted to evaluate the herbicidal

properties of 2-methyl-4-nitro-1-phenoxybenzene.

Drug Development: The nitroaromatic scaffold is a key feature in some bioreductive drugs.

These compounds are often non-toxic until the nitro group is reduced in the hypoxic (low

oxygen) environments characteristic of solid tumors. This makes them attractive candidates

for targeted cancer therapies. The unique substitution pattern of 2-methyl-4-nitro-1-

phenoxybenzene could be explored in the design of novel hypoxia-activated prodrugs.
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Fluorescent Probes: The reduction of a nitro group to an amine can lead to a significant

change in the fluorescence properties of a molecule. This principle has been used to develop

fluorescent probes for imaging hypoxic tissues, which is valuable in cancer diagnosis and

monitoring treatment response.

Materials Science: The rigid structure and potential for further functionalization make this

compound a candidate as a monomer or building block in the synthesis of specialty polymers

with unique thermal or optical properties.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-methyl-4-nitro-1-phenoxybenzene is not widely

available. However, based on the known hazards of related nitrodiphenyl ethers, the following

precautions are recommended:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of any dust or vapors.

In case of Contact:

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical

attention.

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Conclusion
2-Methyl-4-nitro-1-phenoxybenzene represents an interesting chemical entity with potential for

further investigation in various scientific fields. This guide has provided a framework for its

synthesis, proposed methods for its characterization, and outlined potential areas of application

based on the known properties of the nitrodiphenyl ether class. It is our hope that this
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document will serve as a valuable starting point for researchers and stimulate further

exploration into the properties and uses of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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